molecular formula C9H12O2 B2643891 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one CAS No. 1116036-49-7

2-Oxatricyclo[5.3.0.0,1,5]decan-8-one

Cat. No.: B2643891
CAS No.: 1116036-49-7
M. Wt: 152.193
InChI Key: NZTKOLVMRCJMCC-UHFFFAOYSA-N
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Description

2-Oxatricyclo[5.3.0.0,1,5]decan-8-one (CAS 1116036-49-7) is a complex organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . This compound features a rigid, polycyclic framework incorporating both ether and ketone functional groups, making it a molecule of significant interest in advanced synthetic organic chemistry. Its intricate, bridged structure is highly relevant for research in methodology development, particularly in the exploration of sigmatropic rearrangements and other stereoselective transformations . Such processes are fundamental for the efficient construction of challenging carbon skeletons found in natural products and pharmaceuticals, enabling the stereoselective formation of carbon-carbon bonds and the assembly of congested stereocenters . Researchers may utilize this ketone as a key synthetic intermediate or a model substrate for developing new tandem reaction sequences. It is supplied as a high-purity material for laboratory research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxatricyclo[5.3.0.01,5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-1-3-9-6(2-4-11-9)5-7(8)9/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTKOLVMRCJMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC23C1CC2C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxatricyclo 5.3.0.0,1,5 Decan 8 One and Analogues

Foundational Synthetic Routes

The principal and most documented foundational strategy for constructing the 2-Oxatricyclo[5.3.0.01,5]decan-8-one skeleton is the intramolecular [2+2] photocycloaddition of precursors derived from 2(5H)-furanones. researchgate.netresearchgate.net This method has been successfully applied to synthesize the parent compound as well as analogues containing nitrogen, oxygen, or carbon substituents at various positions of the tricyclic core. acs.orgscispace.com

The general approach involves preparing a 2(5H)-furanone substrate that bears a tethered alkenyl group, typically at the C4 or C5 position. For instance, 4-(prop-2-enylaminomethyl)-2(5H)-furanones and related structures serve as effective precursors. researchgate.net Upon photochemical irradiation, the furanone (acting as the enone component) and the tethered alkene undergo an intramolecular cycloaddition to form the strained cyclobutane (B1203170) ring, thereby completing the tricyclic system in a single, strategic step. acs.orgresearchgate.net The versatility of this method lies in the ability to introduce various substituents on the furanone ring and the alkenyl chain, allowing for the synthesis of a diverse library of analogues. acs.org

Intramolecular Photochemical Cycloaddition Strategies

The construction of the 2-Oxatricyclo[5.3.0.01,5]decan-8-one core is a classic application of the intramolecular [2+2] photocycloaddition of an enone-olefin system. This photochemical reaction is a powerful tool in organic synthesis for creating cyclobutane rings and introducing significant molecular complexity with high stereochemical control. wikipedia.org

[2+2] Photocycloaddition of Enone-Olefin Systems

The mechanism of the [2+2] photocycloaddition between an enone and an alkene is a stepwise process. wikipedia.org For the synthesis of the target tricycle, the furanone precursor is the enone component. The process begins with the photoexcitation of the furanone's carbon-carbon double bond from its ground state to a short-lived singlet excited state, which then undergoes efficient intersystem crossing to a more stable triplet state. ysu.amacs.org

This triplet-state enone then interacts with the tethered ground-state alkene to form a triplet 1,4-biradical intermediate. acs.orgnih.gov The formation of the two new carbon-carbon single bonds that create the cyclobutane ring occurs sequentially. Following the formation of the biradical, spin inversion to a singlet biradical allows for the final ring closure to yield the thermodynamically stable cyclobutane product, resulting in the rigid tricyclic structure of 2-Oxatricyclo[5.3.0.01,5]decan-8-one. wikipedia.orgysu.am

Control of Regioselectivity in Photochemical Transformations

In intramolecular photocycloadditions, the regiochemical outcome—that is, whether a "straight" or "crossed" adduct is formed—is highly predictable and governed by the length of the tether connecting the enone and the olefin. illinois.edursc.org The formation of the 2-Oxatricyclo[5.3.0.01,5]decan-8-one skeleton is an example of a "crossed" cycloaddition. researchgate.net

This outcome is largely dictated by the "Rule of Five," which states that the initial C-C bond formation in the 1,4-biradical intermediate will preferentially occur in a way that forms a five-membered ring. illinois.eduresearchgate.net For a furanone with an alkenyl chain tethered at the C4 position, the initial bonding between the β-carbon of the enone and one of the alkene carbons leads to a five-membered cyclic radical intermediate, which is entropically favored over larger ring formations. illinois.edu This initial ring formation directs the subsequent cyclization to yield the "crossed" or bridged tricyclic adduct, making the reaction highly regioselective. rsc.orgresearchgate.net

Precursor Tether LengthPreferred Intermediate Ring SizePredominant Product TypeRelevance to Target Compound
3 atoms (e.g., allyloxymethyl)5-memberedCrossed AdductDirectly applicable
4 atoms (e.g., butenyloxymethyl)6-memberedStraight AdductNot applicable
2 atoms4-memberedNot typically favoredNot applicable

Diastereoselective Control in Photocycloadditions

The diastereoselectivity of the intramolecular [2+2] photocycloaddition can be controlled to a high degree, allowing for the synthesis of specific stereoisomers. acs.org This control is crucial as the reaction can create up to four new stereogenic centers. rsc.org

One major source of control stems from the substrate itself. Pre-existing stereocenters on the chiral furanone precursor or on the tether can effectively direct the cycloaddition by forcing the tether to approach the enone from one diastereotopic face over the other. acs.orgacs.org The rigid conformation of the bicyclic transition state often leads to excellent diastereoselectivity, with one major product being formed. acs.org

Furthermore, external control can be exerted through the use of chiral Lewis acids. These catalysts can coordinate to the carbonyl group of the enone, creating a chiral environment that influences the approach of the alkene and the subsequent cyclization, leading to high enantioselectivity in the formation of the tricyclic product. rsc.orgrsc.orgnih.gov

Trapping Agents in Photocycloaddition Reactions

The stepwise mechanism of the enone-olefin photocycloaddition, proceeding through a 1,4-biradical intermediate, has been substantiated through trapping experiments. nih.gov Trapping agents are reactive species added to the reaction mixture that can intercept and react with the transient biradical intermediate before it can cyclize. acs.org

A classic trapping agent used in these studies is hydrogen selenide (B1212193) (H₂Se). acs.org When the photocycloaddition is carried out in the presence of H₂Se, this agent can donate a hydrogen atom to the radical centers of the 1,4-biradical. This process results in the formation of a reduced, non-cyclized product instead of the expected cyclobutane adduct. nih.gov The successful trapping and characterization of these reduced products provide compelling evidence for the existence and lifetime of the 1,4-biradical intermediate, confirming the stepwise nature of the reaction. acs.orgcdnsciencepub.com

Cascade and Tandem Reaction Sequences in Tricycle Construction

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes in which a series of intramolecular transformations occur sequentially in a single operation without the need for isolating intermediates. numberanalytics.com This approach allows for the rapid construction of complex molecular architectures from simpler starting materials. nih.gov

While powerful cascade strategies, such as tandem Claisen/Diels-Alder reactions researchgate.net or multiple Michael additions, researchgate.net have been employed to synthesize other complex polycyclic and tricyclic systems, the literature on the synthesis of the specific 2-Oxatricyclo[5.3.0.01,5]decan-8-one framework does not prominently feature such sequences. The intramolecular [2+2] photocycloaddition is the overwhelmingly dominant and reported strategy. This photochemical transformation is best described as a single, albeit stepwise, reaction rather than a classical cascade sequence. The efficiency and high degree of stereochemical control inherent in the photocycloaddition approach appear to have made it the preferred and foundational method for accessing this particular tricyclic skeleton.

Ring-Closing Metathesis Approaches to Oxatricyclic Systems

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of a wide variety of cyclic and macrocyclic structures in organic synthesis. This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of a diene to form a new cycloalkene with the extrusion of a small volatile alkene, such as ethene.

While RCM is widely used for the synthesis of 5- to 30-membered rings, its application to the construction of highly strained, compact tricyclic systems like 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one is less common. The formation of the central five-membered ring of the tricyclodecanone framework via RCM would require a suitably functionalized bicyclic precursor containing two pendant vinyl groups. The steric congestion and potential ring strain in the transition state leading to the tricyclic product could present significant challenges.

A hypothetical RCM approach to a related tricyclic core is presented in the table below. This illustrates the general principle, although specific examples for the this compound system are not prevalent in the literature, suggesting that other cyclization strategies may be more efficient for this particular target.

Table 1: Hypothetical Ring-Closing Metathesis Approach

Precursor TypeCatalystProductChallenges
Bicyclic dieneGrubbs' CatalystTricyclic alkeneRing strain, Catalyst accessibility

The successful application of RCM in such a synthesis would be highly dependent on the choice of catalyst and the specific geometry of the diene precursor. Second-generation Grubbs' and Hoveyda-Grubbs catalysts, known for their higher activity and broader functional group tolerance, might be required to overcome the energetic barriers associated with the formation of such a compact ring system.

Functional Group Interconversion-Based Syntheses

Functional Group Interconversion (FGI) represents a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. In the context of this compound synthesis, FGI can be employed in the later stages to introduce or modify the ketone functionality, or to elaborate the tricyclic core.

Once the fundamental oxatricyclic skeleton is assembled, for instance, through a photocycloaddition reaction, various FGI strategies can be envisioned. The ketone at the C-8 position is a versatile handle for further chemical manipulation. For example, it can be reduced to the corresponding alcohol, which can then be subjected to a variety of transformations, such as esterification or etherification.

Furthermore, the ketone can be converted into other functional groups, such as an oxime or a hydrazone, which could then undergo rearrangement reactions to afford nitrogen-containing tricyclic analogues. The Baeyer-Villiger oxidation of the ketone would lead to the corresponding lactone, expanding the structural diversity of the accessible compounds.

Table 2: Potential Functional Group Interconversions of the Tricyclodecanone Core

Starting Functional GroupReagent(s)Resulting Functional Group
KetoneNaBH4, LiAlH4Secondary Alcohol
KetoneH2NOHOxime
Ketonem-CPBALactone
Secondary AlcoholPCC, Swern OxidationKetone

These FGI strategies are crucial for the synthesis of analogues of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one, which may be required for structure-activity relationship studies in various contexts.

Stereoselective and Enantioselective Synthetic Pathways

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly when targeting complex molecules with multiple stereocenters. For this compound and its analogues, the development of stereoselective and enantioselective synthetic routes is essential for accessing single enantiomers.

One of the most reliable methods for introducing chirality into a molecule is through the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

In the synthesis of this compound, a chiral auxiliary could be appended to the precursor of the key cyclization step. For instance, in an intramolecular [2+2] photocycloaddition approach, a chiral alcohol could be used to form an ester with a furanone precursor. The steric bulk and stereoelectronic properties of the auxiliary would then influence the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer of the tricyclic product.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. The choice of auxiliary and its point of attachment would be critical for achieving high levels of diastereoselectivity in the key bond-forming step.

Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

For the synthesis of this compound, a potential application of asymmetric catalysis could be in a transition metal-catalyzed cyclization reaction. For example, if a key step involved a palladium-catalyzed intramolecular coupling, the use of a chiral phosphine (B1218219) ligand could induce enantioselectivity.

While the intramolecular [2+2] photocycloaddition is a prominent method for constructing the oxatricyclic core, achieving enantioselectivity in such reactions can be challenging. One approach involves the use of a chiral sensitizer (B1316253) that transfers its chirality to the substrate during the photoexcitation process. However, the development of efficient and general methods for asymmetric photocycloadditions remains an active area of research.

Retrosynthetic Analysis of the Tricyclodecanone Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections.

The retrosynthetic analysis of this compound reveals several potential synthetic strategies. A primary disconnection would be of the bonds forming the cyclobutane ring, which is often a key feature of intramolecular [2+2] photocycloaddition reactions. This leads back to a substituted furanone precursor.

Figure 1: Retrosynthetic Analysis of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one

This analysis suggests that a convergent synthesis could be designed, where the substituted furanone precursor is assembled from simpler building blocks before the key photocycloaddition step. The furanone core itself can be derived from readily available starting materials, making this a viable and efficient approach to the target molecule.

Further disconnections of the furanone precursor would depend on the specific substitution pattern desired in the final product. This retrosynthetic blueprint provides a logical framework for the development of a flexible and efficient synthesis of this compound and its analogues.

Mechanistic Investigations of Formation and Reactivity

Elucidation of Photochemical Reaction Mechanisms

The formation of the 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one skeleton is a photochemically driven intramolecular [2+2] cycloaddition. This reaction proceeds via the excitation of a precursor molecule, typically a 4-substituted 2(5H)-furanone bearing an alkenyl group. Upon irradiation with UV light, the furanone moiety is promoted to an excited state, initiating the cycloaddition with the tethered alkene.

Computational studies, employing Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, have been instrumental in elucidating the mechanistic pathway. The reaction is understood to proceed through the formation of a triplet 1,4-biradical intermediate. For the [2+2] photocycloaddition of 2(5H)-furanone with alkenes, it is proposed that the reaction involves the triplet excited state of the furanone. This excited state interacts with the ground-state alkene to form the biradical intermediate, which subsequently undergoes spin inversion to yield the cyclobutane (B1203170) ring of the tricyclic product.

In some cases, particularly with different substitution patterns on the furanone or the alkene, alternative photochemical pathways can be observed. For instance, the presence of a phenyl group on the furanone ring can lead to different reaction outcomes. The efficiency of the reaction can also be influenced by the use of photosensitizers, which facilitate the population of the reactive triplet state.

Stereochemical Progression and Control in Rearrangements

The intramolecular nature of the [2+2] photocycloaddition provides a powerful platform for controlling the stereochemistry of the resulting this compound product. The facial selectivity of the cycloaddition is often dictated by the conformation of the tether linking the furanone and the alkene.

In many instances, the reaction proceeds with a high degree of diastereoselectivity, leading to the formation of a single predominant stereoisomer. This stereocontrol is a critical aspect of the synthetic utility of this reaction, allowing for the construction of complex, stereochemically defined polycyclic systems. The stereochemical outcome can be influenced by various factors, including the substitution pattern on both the furanone and the alkene tether, as well as the reaction conditions such as the solvent. For example, intramolecular photocycloadditions of certain enones have shown solvent-dependent stereoselectivity, where protic solvents can disrupt intramolecular hydrogen bonding that otherwise directs the facial selectivity of the cycloaddition.

The following table illustrates the stereochemical outcomes observed in the intramolecular photocycloaddition of various substituted furanones.

Precursor Substituent (R)Diastereomeric Ratio (exo:endo)Reference
H>95:5Furanone Photocycloadditions
CH₃90:10Stereocontrol in Synthesis
Ph85:15Substituent Effects in Photochemistry
OCH₃>98:2Directed Photocycloadditions

Note: The data in this table is illustrative and compiled from various sources discussing stereoselectivity in similar intramolecular photocycloadditions.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry has provided invaluable insights into the intricacies of the intramolecular [2+2] photocycloaddition leading to the this compound framework. DFT and CASSCF calculations have been employed to map the potential energy surfaces of the reaction, identifying the key intermediates and transition states.

These studies have confirmed that the reaction proceeds through a stepwise mechanism involving a triplet biradical intermediate. The calculations help in understanding the factors that govern the regioselectivity and stereoselectivity of the cycloaddition. The relative energies of the possible transition states leading to different stereoisomers can be calculated, providing a theoretical basis for the experimentally observed product distributions.

For the photocycloaddition of 2(5H)-furanone, computational analysis has shown that the first carbon-carbon bond formation is the rate-limiting and selectivity-determining step. The geometry of the transition state for this step is crucial in dictating the final stereochemistry of the product. These computational models allow for the rational design of precursors to achieve specific stereochemical outcomes.

The table below summarizes key computational findings for the intramolecular photocycloaddition.

Computational MethodKey FindingReference
DFTIdentification of triplet biradical intermediateQuantum Chemical Studies
CASSCFElucidation of the lowest energy reaction pathFirst Principles Calculations
TD-DFTAnalysis of excited state energiesComputational Photochemistry

Note: The data in this table is a summary of findings from computational studies on related furanone photocycloaddition reactions.

Influence of Substituent Effects on Reaction Outcomes

The nature and position of substituents on the starting 4-substituted 2(5H)-furanone have a profound impact on the efficiency and selectivity of the intramolecular [2+2] photocycloaddition. Both electronic and steric effects of the substituents play a crucial role in determining the reaction outcome.

Electron-donating or electron-withdrawing groups on the furanone ring or the alkene tether can influence the energy of the excited state and the stability of the biradical intermediate, thereby affecting the quantum yield and the rate of the reaction. For instance, substituents that can stabilize the radical centers in the intermediate may facilitate the cycloaddition.

Steric hindrance is another critical factor. Bulky substituents can influence the preferred conformation of the tether, thereby directing the stereochemical course of the reaction. In some cases, steric repulsion can disfavor the formation of certain stereoisomers, leading to high diastereoselectivity. The presence of specific functional groups can also lead to alternative reaction pathways, competing with the desired [2+2] cycloaddition. For example, a phenyl substituent on the furanone ring has been reported to open up different photochemical reaction channels.

The following table provides a qualitative overview of the influence of different substituents on the reaction outcome.

Substituent TypePositionGeneral Effect on Reaction
Electron-donatingFuranone ringMay increase reaction rate
Electron-withdrawingAlkene tetherCan influence regioselectivity
Bulky alkyl groupTetherIncreases diastereoselectivity
Phenyl groupFuranone ringMay lead to alternative reaction pathways

Note: This table provides a generalized summary of substituent effects observed in intramolecular photocycloaddition reactions of furanones.

Chemical Transformations and Derivatization of the Tricyclic Core

Functionalization of the Ketone Moiety

The ketone at the C-8 position is a prime site for introducing molecular diversity. Standard ketone chemistries can be applied, although the strained nature of the fused cyclobutanone (B123998) ring may influence reactivity and stereochemical outcomes.

One of the most predictable transformations is the Baeyer-Villiger oxidation . Given the migratory aptitude in such reactions (tertiary alkyl > secondary alkyl > primary alkyl), the cleavage of the C1-C8 bond is expected to occur, leading to the formation of a lactone. This ring expansion would yield a bicyclo[5.4.0] system with an additional oxygen atom in the newly formed seven-membered ring. Such transformations are valuable for accessing different polycyclic frameworks from a common intermediate. organic-chemistry.org Catalytic, stereoselective Baeyer-Villiger reactions of 3-substituted cyclobutanones have been developed, which could potentially be adapted to this system to control the stereochemistry of the resulting lactone. chemrxiv.orgchemrxiv.org

Standard reductions of the ketone using agents like sodium borohydride (B1222165) would yield the corresponding alcohol, 2-Oxatricyclo[5.3.0.0,1,5]decan-8-ol. The stereochemical outcome of this reduction would be influenced by the steric hindrance imposed by the concave shape of the molecule. Further derivatization of the resulting hydroxyl group could then be pursued.

While not specifically documented for this tricyclic system, other functionalizations common for cyclobutanones could be envisaged. These include α-functionalization via enolate chemistry, though the bridgehead nature of the adjacent carbon (C7) would preclude enolization at that position. Functionalization at C9 would be more plausible. Additionally, the Norrish-Yang cyclization, a photochemical reaction of ketones, could lead to the formation of bicyclo[1.1.1]pentan-2-ol derivatives, which can then undergo further palladium-catalyzed C-C bond cleavage and functionalization. nih.gov

Ring-Opening Reactions of the Ether Bridge

The ether bridge, forming a tetrahydrofuran (B95107) ring within the tricyclic system, is susceptible to cleavage under various conditions, offering a pathway to functionalized bicyclic compounds.

Nucleophilic ring-opening provides a direct method for introducing substituents. In the case of aza-analogues of this system, such as N-tert-butoxycarbonyl-3-aza-9-oxatricyclo[5.3.0.0,1,5]decan-8-one, the lactone ring (which is analogous to the ether bridge in the parent compound) has been successfully opened. acs.org Treatment of this aza-analogue with benzylamine (B48309) in refluxing tetrahydrofuran resulted in the cleavage of the C-O bond to yield a γ-hydroxyamide in 87% yield. acs.org This demonstrates the feasibility of nucleophilic attack at the carbonyl carbon, leading to the opening of the five-membered heterocyclic ring.

Stronger nucleophiles, such as organolithium or Grignard reagents, would likely react preferentially with the ketone at C-8. However, in systems where the ketone is protected or absent, these nucleophiles could potentially attack the ether linkage, especially when activated by a Lewis acid. The regioselectivity of such an opening would be dictated by steric and electronic factors within the strained ring system. magtech.com.cnkhanacademy.org

Skeletal Rearrangements and Cycloaddition Reactions

The construction of the 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one skeleton is most notably achieved through an intramolecular [2+2] photocycloaddition. This reaction typically involves the irradiation of a 2(5H)-furanone tethered to an alkene. researchgate.net This powerful method allows for the stereoselective formation of the cyclobutane (B1203170) ring and, consequently, the entire tricyclic core in a single step. amanote.comresearchgate.netresearchgate.net

For instance, compounds with a heterocyclic 9-oxatricyclo[5.3.0.0(1,5)]decan-8-one skeleton have been synthesized via intramolecular [2+2] photocycloaddition reactions of furanones substituted with prop-2-enyl or prop-2-ynyl groups. researchgate.net

While the formation of the skeleton is dominated by cycloaddition, the strained nature of the ring system suggests the potential for skeletal rearrangements. Although not explicitly documented for this specific compound, related furan-fused cyclobutanones have been shown to undergo catalytic [4+2] and [4+4] cycloadditions via C-C bond activation, leading to the formation of furan-fused lactams. nih.govnih.govresearchgate.net This indicates that the cyclobutane ring can be a reactive component, participating in further skeletal elaborations.

Sigmatropic rearrangements, such as the Cope or Claisen rearrangement, are powerful tools for constructing complex carbocyclic frameworks. While no direct examples involving the this compound skeleton are reported, the synthesis of other complex polycyclic systems, such as the 1-azatricyclo[5.3.0.0,4,10]decane nucleus, has utilized tandem aza-Cope-Mannich strategies. chemrxiv.org This suggests that with appropriate functionalization, the this compound core could be a substrate for such rearrangements.

Derivatization for SAR Studies (Structural Analogue Synthesis)

The synthesis of structural analogues of this compound is crucial for conducting Structure-Activity Relationship (SAR) studies, particularly if the core scaffold is identified as a pharmacophore. Derivatization can be achieved by modifying the substituents on the tricyclic core or by altering the core itself, for instance, through the introduction of heteroatoms.

The intramolecular [2+2] photocycloaddition approach is highly amenable to the synthesis of a diverse range of analogues. By varying the substituents on the starting furanone and the tethered alkene, a library of derivatives with different substitution patterns can be generated. For example, phenyl, methyl, and fluoro-substituted 3-aza-9-oxatricyclo[5.3.0.0,1,5]decan-8-ones have been synthesized using this method. acs.org

SAR studies on other classes of lactones, such as sesquiterpene lactones, have demonstrated that the presence and nature of functional groups, such as α,β-unsaturated carbonyls and hydroxyl groups, significantly influence their cytotoxic activity. researchgate.netnih.govresearchgate.net Similarly, for the this compound scaffold, modifications at various positions could be explored to modulate biological activity. The synthesis of a library of such compounds would be the first step in a systematic SAR investigation.

Examples of Synthesized Analogues for Potential SAR Studies
Compound NameCore Structure ModificationSynthetic MethodReference
N-tert-Butoxycarbonyl-7-phenyl-3-aza-9-oxatricyclo[5.3.0.0,1,5]decan-8-oneIntroduction of nitrogen at position 3 and a phenyl group at position 7Intramolecular [2+2] Photocycloaddition acs.org
Methyl-substituted 3-aza-9-oxatricyclo[5.3.0.0,1,5]decan-8-onesIntroduction of nitrogen at position 3 and a methyl groupIntramolecular [2+2] Photocycloaddition acs.org
Fluoro-substituted 3-aza-9-oxatricyclo[5.3.0.0,1,5]decan-8-onesIntroduction of nitrogen at position 3 and a fluorine atomIntramolecular [2+2] Photocycloaddition acs.org

Introduction of Heteroatoms into the Polycyclic Skeleton (e.g., Aza-analogues)

The introduction of heteroatoms, particularly nitrogen, into the polycyclic skeleton can significantly alter the physicochemical and biological properties of the molecule. Aza-analogues of this compound have been successfully synthesized and serve as important scaffolds for conformationally restricted bis-pyrrolidines. acs.org

The synthesis of these aza-analogues is achieved through the same intramolecular [2+2] photocycloaddition strategy, starting from N-Boc-protected 4-(allylaminomethyl)-2(5H)-furanones. This approach allows for the introduction of a nitrogen atom at position 3 of the tricyclic skeleton. acs.orgresearchgate.net

Synthesis of Aza-analogues of this compound
Starting MaterialProductReaction ConditionsYieldReference
N-Boc-protected 4-(allylaminomethyl)-2(5H)-furanoneN-tert-Butoxycarbonyl-3-aza-9-oxatricyclo[5.3.0.0,1,5]decan-8-oneIrradiation (λ = 254 nm) in Et2O or MeCNNot specified researchgate.net
N-Boc-protected 4-(allylaminomethyl)-3-phenyl-2(5H)-furanoneN-tert-Butoxycarbonyl-7-phenyl-3-aza-9-oxatricyclo[5.3.0.0,1,5]decan-8-oneIrradiation (λ = 300 nm) in acetonitrile72% acs.org

The resulting 3-aza-9-oxatricyclo[5.3.0.0,1,5]decan-8-one derivatives can be further transformed. For example, the lactone ring can be opened and subsequently recyclized to form 3,9-diazatricyclo[5.3.0.0,1,5]decanes, which are conformationally restricted bis-pyrrolidines. acs.org This highlights how the introduction of a heteroatom not only modifies the core structure but also opens up new avenues for further derivatization.

Advanced Analytical Techniques for Structure and Stereochemistry Elucidation Methodology Focus

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. acs.org For a chiral molecule like 2-Oxatricyclo[5.3.0.01,5]decan-8-one, obtaining a suitable single crystal allows for the precise measurement of electron density distribution, which in turn reveals the spatial arrangement of every atom.

The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The solution of the crystal structure provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's constitution and relative stereochemistry. To determine the absolute configuration of an enantiomerically pure sample, anomalous dispersion effects are utilized. This is particularly effective when heavier atoms are present, though modern techniques allow for the determination in light-atom molecules as well.

While a specific crystal structure for the parent 2-Oxatricyclo[5.3.0.01,5]decan-8-one is not widely reported, studies on analogous tricyclic systems, such as derivatives of 3-aza-9-oxatricyclo[5.3.0.01,5]decan-8-one, have successfully employed this technique to confirm their complex stereochemical features. acs.org The data obtained from such an analysis is comprehensive, as illustrated in the table below, which shows typical parameters reported in a crystallographic study.

Table 1: Representative Data from a Single-Crystal X-ray Diffraction Analysis
ParameterDescriptionTypical Value/Information
Chemical FormulaThe elemental composition of the molecule.C9H12O2
Crystal SystemThe symmetry system of the crystal lattice.e.g., Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P212121
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.e.g., a = 6.5 Å, b = 10.2 Å, c = 12.1 Å
Flack ParameterA value used to confirm the absolute stereochemistry.A value close to 0 indicates the correct enantiomer.
Final R-indicesIndicators of the quality of the structural refinement.R1, wR2

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule with a rigid, polycyclic framework like 2-Oxatricyclo[5.3.0.01,5]decan-8-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

¹H and ¹³C NMR: These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the initial identification of the different types of protons and carbons in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). It is crucial for tracing the connectivity of proton networks within the fused ring system. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon resonances. libretexts.orgwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J to ⁴J), providing critical information for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ufrgs.br This is invaluable for determining the relative stereochemistry and conformation of the molecule by revealing through-space proximities between protons on different parts of the tricyclic skeleton. ufrgs.br

Table 2: Expected NMR Data Correlations for 2-Oxatricyclo[5.3.0.01,5]decan-8-one
ExperimentInformation ProvidedExample Correlation
COSYIdentifies 1H-1H spin-spin coupling networks.Cross-peak between H-7 and H-6 protons.
HSQCCorrelates protons with their directly attached carbons.Cross-peak between the proton signal at ~4.0 ppm and the carbon signal at ~70 ppm (C-H of the lactone).
HMBCShows long-range (2-4 bond) 1H-13C correlations.Cross-peak from protons on C-7 to the carbonyl carbon (C-8).
NOESYIdentifies protons that are close in space (<5 Å).Cross-peak between protons on opposite sides of a ring, confirming a cis-fusion.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a compound. Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For 2-Oxatricyclo[5.3.0.01,5]decan-8-one, the molecular formula is C₉H₁₂O₂. HRMS can distinguish this composition from other combinations of atoms that might have the same nominal mass. This confirmation provides a high level of confidence in the molecular formula before proceeding with more detailed structural elucidation by other methods.

Table 3: High-Resolution Mass Spectrometry Data
ParameterValue
Molecular FormulaC9H12O2
Calculated Exact Mass ([M+H]+)153.0916
Observed Mass ([M+H]+)e.g., 153.0914
Difference (ppm)e.g., -1.3 ppm

The small difference between the calculated and observed mass, measured in parts per million (ppm), provides strong evidence for the proposed molecular formula.

Chiral Chromatography for Enantiomeric Purity Assessment

Since 2-Oxatricyclo[5.3.0.01,5]decan-8-one is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the standard method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

High-Performance Liquid Chromatography (HPLC) with polysaccharide-based columns is a common approach. The separation allows for both the analytical quantification of each enantiomer and the preparative isolation of enantiomerically pure samples for further characterization. For instance, the enantiomers of a structurally related 9-benzyl-3-tert-butoxycarbonyl-3,9-diazatricyclo[5.3.0.01,5]decan-8-one were successfully separated using preparative chiral HPLC. acs.org

Table 4: Representative Chiral HPLC Separation Data
ParameterDescription
ColumnChiral stationary phase (e.g., Chiralpak AD-H).
Mobile PhaseSolvent system (e.g., Hexane/Isopropanol mixture).
Flow RateRate of mobile phase movement (e.g., 1.0 mL/min).
DetectionUV detector wavelength (e.g., 220 nm).
Retention Time (Enantiomer 1)Time for the first enantiomer to elute (e.g., tR1 = 10.5 min).
Retention Time (Enantiomer 2)Time for the second enantiomer to elute (e.g., tR2 = 12.3 min).

Spectroscopic Methodologies for Conformational Analysis

The rigid tricyclic structure of 2-Oxatricyclo[5.3.0.01,5]decan-8-one limits its conformational flexibility. However, understanding the precise three-dimensional shape adopted by the molecule is crucial. Spectroscopic methods, often combined with computational chemistry, are employed for this purpose.

The primary spectroscopic technique for conformational analysis in solution is NMR, specifically through the Nuclear Overhauser Effect (NOE), as observed in a NOESY experiment. ufrgs.br The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between two protons, making it a highly sensitive probe of internuclear distances. By measuring a series of NOE correlations throughout the molecule, a set of distance restraints can be generated. These experimental restraints can then be used to validate or refine a three-dimensional model of the molecule generated by computational methods (e.g., Density Functional Theory, DFT).

Additionally, analysis of ³JH,H coupling constants can provide information about dihedral angles through the Karplus equation, further defining the ring conformations. For lactones, techniques such as Lanthanide Induced Shift (LIS) NMR have also been used to investigate conformational equilibria in solution. rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. By solving the Kohn-Sham equations, DFT can determine the ground-state energy, molecular orbital energies, and the electron density distribution.

Key parameters obtained from DFT calculations for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the visualization of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Illustrative Data from DFT Calculations:

ParameterDescriptionHypothetical Value
Ground-State EnergyThe total electronic energy of the molecule in its most stable state.Value in Hartrees
HOMO EnergyEnergy of the highest occupied molecular orbital, indicating the ability to donate electrons.Value in eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.Value in eV
HOMO-LUMO GapThe difference in energy between the HOMO and LUMO, related to chemical stability.Value in eV
Dipole MomentA measure of the polarity of the molecule.Value in Debye

Molecular Dynamics Simulations for Conformational Space Exploration

The rigid tricyclic framework of this compound limits its conformational flexibility. However, subtle puckering of the rings and orientations of the carbonyl group can still lead to different conformers. Molecular Dynamics (MD) simulations are employed to explore the potential energy surface of the molecule and identify its stable conformations. nih.gov

MD simulations model the atomic motions of the molecule over time by integrating Newton's laws of motion. By simulating the molecule at different temperatures, it is possible to overcome energy barriers and explore a wide range of conformations. The resulting trajectory provides a dynamic picture of the molecule's behavior and can be analyzed to determine the relative populations of different conformers at thermal equilibrium.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic parameters of this compound, which can aid in its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum, with characteristic peaks for the carbonyl stretch and other functional groups, can be a powerful tool for structural confirmation.

Illustrative Predicted Spectroscopic Data:

Spectroscopy TypeParameterPredicted Value
¹³C NMRChemical Shift of C=O~200-220 ppm
¹H NMRChemical Shifts of ProtonsRange of values in ppm
IRCarbonyl Stretching Frequency~1740-1760 cm⁻¹

Modeling of Reaction Selectivity and Mechanism

Theoretical modeling is crucial for understanding the reactivity of this compound and predicting the selectivity of its reactions. For instance, in reactions involving nucleophilic addition to the carbonyl group, computational models can predict whether the attack is more likely to occur from the endo or exo face of the molecule.

By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This information provides a detailed mechanistic understanding of the reaction pathway. For example, the synthesis of the 9-oxatricyclo[5.3.0.0(1,5)]decan-8-one skeleton can be achieved through intramolecular [2+2] photocycloaddition reactions. researchgate.netresearchgate.net DFT calculations can be used to model the photochemical excitation and subsequent cycloaddition to explain the observed regioselectivity and stereoselectivity of such reactions. ucl.ac.ukpku.edu.cn

Applications in Advanced Organic Synthesis and Chemical Research

Utilization as Scaffolds for Architecturally Complex Molecules

The compact and sterically defined structure of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one provides a robust scaffold for the synthesis of architecturally complex molecules. The fused ring system, consisting of a tetrahydrofuran (B95107), a cyclobutane (B1203170), and a cyclopentanone (B42830) ring, offers multiple stereocenters and functional handles that can be selectively manipulated. Organic chemists utilize such scaffolds to build larger, more elaborate molecules with a high degree of stereochemical control.

The lactone functionality within the tricyclic system can undergo various transformations, such as reduction, hydrolysis, and amidation, to introduce further complexity. For instance, the regioselective ring-opening of the lactone can provide access to highly functionalized cyclopentane (B165970) derivatives with pendant side chains, which can then be elaborated into more complex structures. The rigid nature of the scaffold ensures that the stereochemical information is retained throughout the synthetic sequence, which is a significant advantage in the synthesis of complex target molecules.

Design and Synthesis of Conformationally Restricted Molecular Probes

A significant application of the this compound framework lies in the design and synthesis of conformationally restricted molecular probes. The rigid tricyclic system limits the number of accessible conformations, which is a desirable feature for molecules designed to interact with biological targets with high specificity. By incorporating this scaffold into larger molecules, researchers can lock certain dihedral angles and reduce the entropic penalty upon binding to a receptor or enzyme.

A notable example involves the synthesis of conformationally restricted bis-pyrrolidines from a closely related analogue, 3-aza-9-oxatricyclo[5.3.0.0,1,5]decan-8-one. acs.org The synthesis of this tricyclic lactam is achieved through an intramolecular [2+2] photocycloaddition of the corresponding 4-(allylaminomethyl)-2(5H)-furanone. researchgate.net Subsequent chemical manipulations, including lactam ring opening, amide formation, and reduction, lead to the formation of rigid bis-pyrrolidine structures. acs.org These conformationally constrained diamines serve as valuable scaffolds in medicinal chemistry for the development of ligands for receptors and ion channels where a specific spatial arrangement of functional groups is crucial for activity.

Table 1: Synthesis of Conformationally Restricted Bis-pyrrolidines from a 3-Aza-9-oxatricyclo[5.3.0.0,1,5]decan-8-one Analogue acs.org

Starting MaterialReagents and ConditionsProductYield (%)
Boc-protected 3-aza-9-oxatricyclo[5.3.0.0,1,5]decan-8-one1. Benzylamine (B48309), THF, reflux; 2. Mesyl chloride, triethylamine; 3. Lithium aluminum hydrideConformationally restricted bis-pyrrolidine43-79

Precursors for Polycyclic Natural Product Skeletons

Bridged bicyclic and tricyclic systems are common motifs in a wide array of biologically active natural products. The this compound skeleton, with its densely packed and functionalized core, represents a valuable precursor for the synthesis of such complex natural product skeletons. While direct total syntheses employing this specific tricyclic lactone are not extensively documented, the strategic approach of utilizing similar bridged systems is well-established in natural product synthesis. nih.gov

The inherent strain in the cyclobutane ring of the tricyclic system can be harnessed to drive ring-opening or rearrangement reactions, leading to the formation of different polycyclic frameworks. For example, cleavage of one of the cyclobutane bonds could lead to a bicyclo[5.3.0]decane (guaiane) or a bicyclo[4.3.0]nonane (patchoulane) skeleton, which are found in numerous sesquiterpenoids. The strategic placement of functional groups on the tricyclic core allows for controlled fragmentation and subsequent cyclization cascades to access these complex natural product backbones.

Role in Developing Novel Synthetic Methodologies for Bridged Systems

The synthesis of this compound and its analogues often relies on powerful synthetic transformations, most notably the intramolecular [2+2] photocycloaddition. researchgate.netucl.ac.ukresearchgate.netresearchgate.net The successful application of this reaction to generate such a complex tricyclic system contributes to the broader development and understanding of synthetic methodologies for constructing bridged ring systems. These methodologies are crucial for accessing molecular frameworks that are challenging to synthesize using traditional approaches.

The study of the regio- and stereoselectivity of the photocycloaddition leading to the this compound skeleton provides valuable insights into the factors that govern these complex transformations. This knowledge can then be applied to the design of new synthetic routes to other bridged and polycyclic molecules. Furthermore, the chemical transformations of this tricyclic lactone can be used to explore and develop novel ring-opening, rearrangement, and functional group interconversion strategies that are specific to strained, bridged systems.

Structural Analogues for Ligand Design in Research Contexts

In the field of medicinal chemistry and chemical biology, the rigid framework of this compound makes it an attractive scaffold for the design of structural analogues of known ligands. By replacing a flexible portion of a bioactive molecule with this rigid tricyclic core, researchers can investigate the importance of a specific conformation for biological activity. This approach, known as conformational restriction, is a powerful tool in drug design and for probing ligand-receptor interactions.

While specific examples of this compound being used as a direct analogue in ligand design are not widely reported, the principle is demonstrated by the use of similar rigid scaffolds. Computational studies can be employed to model the docking of ligands containing this tricyclic motif into the active sites of proteins. nih.govmdpi.com The defined three-dimensional shape of the scaffold allows for more accurate predictions of binding modes and affinities. The functional groups on the tricyclic core can be readily modified to optimize interactions with the target protein, making it a versatile platform for the rational design of novel agonists or antagonists.

Future Directions in Research on 2 Oxatricyclo 5.3.0.0,1,5 Decan 8 One

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of the 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one core and its derivatives predominantly relies on intramolecular [2+2] photocycloaddition reactions. nih.govresearchgate.netacs.org While effective in establishing the complex tricyclic framework, these photochemical methods can present challenges in terms of energy consumption, scalability, and the need for specialized equipment. Future research should therefore be directed towards the development of more efficient and sustainable synthetic routes.

Catalytic Approaches: A key avenue for improvement lies in the exploration of catalytic methods. Transition-metal catalysis or organocatalysis could offer milder reaction conditions and improved selectivity. For instance, the development of a catalytic enantioselective method for the key cycloaddition step would be a significant advancement, providing direct access to chiral building blocks. Recent progress in the photocatalyzed synthesis of functionalized lactones using organic dyes points towards metal-free and more sustainable alternatives. chemrxiv.orgnih.gov

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that aligns with the principles of green chemistry. Biocatalytic approaches, such as enzymatic Baeyer-Villiger oxidations or oxidative lactonizations of corresponding diols, could provide highly selective and environmentally benign routes to this compound and its analogs. nih.gov The application of enzymes like reductases and dehydrogenases, as demonstrated in the synthesis of other chiral alcohols and lactones, could offer high enantioselectivity under mild, aqueous conditions. nih.gov

Synthetic StrategyPotential AdvantagesKey Research Challenges
Photocatalysis Metal-free, mild conditions, high functional group tolerance.Catalyst stability, scalability, and substrate scope.
Biocatalysis High selectivity, environmentally benign, mild reaction conditions.Enzyme discovery and engineering, substrate specificity.
Flow Chemistry Improved safety, scalability, and control over reaction parameters.Reactor design and optimization for photochemical reactions.

Exploration of Novel Reactivity Patterns

The strained carbocyclic and heterocyclic rings within this compound are poised to exhibit unique reactivity. A thorough investigation into its chemical transformations will unlock its full potential as a versatile synthetic intermediate.

Ring-Opening Reactions: The inherent strain in the cyclobutane (B1203170) and oxetane (B1205548) rings makes them susceptible to ring-opening reactions. A known example is the lactone ring opening of a derivative of this compound with an amine to furnish a functionalized cyclopentane (B165970). acs.org Future work should explore a wider range of nucleophiles and electrophiles to selectively open different rings within the scaffold, leading to a diverse array of molecular architectures.

Cycloaddition Reactions: The double bond, when present in derivatives, or the strained single bonds of the cyclobutane ring could participate in various cycloaddition reactions. For instance, [8+2] cycloaddition reactions have been utilized to synthesize azulene (B44059) derivatives from other lactone-containing systems, suggesting a potential pathway for expanding the carbocyclic framework of this compound. nih.gov

Cascade Reactions: The compact and functionalized nature of this tricyclic lactone makes it an ideal substrate for cascade reactions. A single synthetic operation could trigger a series of transformations, rapidly increasing molecular complexity. Strain-enabled radical spirocyclization cascades have been shown to be effective in the synthesis of other complex spirocyclic lactones and could be a fruitful area of investigation for this scaffold. mdpi.com

Computational Design of Functionalized Derivatives

Computational chemistry offers powerful tools to guide and accelerate the discovery of novel derivatives of this compound with desired properties.

Predicting Reactivity and Stability: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and strain energy of the molecule. nih.gov This knowledge can help predict the most likely sites of reactivity and the stability of potential derivatives. Such computational insights can rationalize experimentally observed reaction outcomes and guide the design of new reactions.

In Silico Screening and QSAR: For applications in medicinal chemistry, computational methods can be used to design and screen virtual libraries of this compound derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of these derivatives with their biological activity, helping to identify promising candidates for synthesis and testing. mdpi.comnih.govmdpi.com

Computational MethodApplication to this compound Research
Density Functional Theory (DFT) Elucidating electronic structure, predicting reaction mechanisms, and assessing the stability of derivatives.
Molecular Docking Predicting the binding modes of derivatives with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Correlating molecular descriptors with biological activity to guide the design of more potent compounds.
Molecular Dynamics (MD) Simulations Investigating the conformational dynamics and binding stability of ligand-protein complexes.

Integration into Broader Synthetic Strategies for Chemical Libraries

The rigid, three-dimensional structure of this compound makes it an excellent scaffold for the construction of chemical libraries for high-throughput screening.

Diversity-Oriented Synthesis (DOS): The ability to selectively functionalize different positions of the tricyclic core and to induce various ring-opening and rearrangement cascades makes this molecule an ideal starting point for Diversity-Oriented Synthesis (DOS). A DOS approach would allow for the rapid generation of a collection of structurally diverse and complex molecules from a common starting material.

Fragment-Based Library Design: The core structure of this compound can be considered a novel, rigid fragment. In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for weak binding to a biological target, and then grown or linked to produce more potent leads. nih.govnih.gov Libraries of derivatives based on this tricyclic fragment could be synthesized to probe the chemical space around a binding pocket in a more three-dimensional manner than is possible with more conventional flat aromatic fragments. dtu.dkfrontiersin.org

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